molecular formula C19H21FN2O5S B4944580 N-(4-ethoxyphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide

N-(4-ethoxyphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B4944580
M. Wt: 408.4 g/mol
InChI Key: AWWBSPIEQNJWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar benzamide derivatives, including those with substituents like fluoro, chloro, and ethoxy groups on the benzene ring, has been extensively studied. For example, a series of benzamides were prepared and evaluated for gastrokinetic activity, revealing the importance of specific substituents on the N-4 position for achieving potent in vivo activity (Kato et al., 1992). Another study focused on the synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl] benzamide, indicating the structural requirements for gastrokinetic activity (Kato et al., 1991).

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S/c1-2-27-16-6-4-15(5-7-16)21-19(23)14-3-8-17(20)18(13-14)28(24,25)22-9-11-26-12-10-22/h3-8,13H,2,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWBSPIEQNJWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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